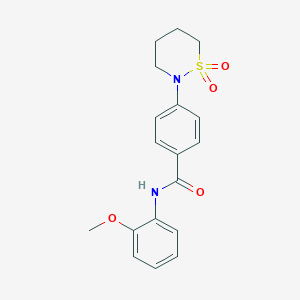

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxyphenyl)benzamide

Description

The compound 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-(2-methoxyphenyl)benzamide (CAS: 941992-50-3, 1) features a benzamide core substituted at the 4-position with a 1,2-thiazinan ring bearing a sulfonyl group (1,1-dioxo) and an N-linked 2-methoxyphenyl group. Its molecular formula is C₁₈H₂₇N₃O₄S (MW: 381.49 g/mol) .

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-24-17-7-3-2-6-16(17)19-18(21)14-8-10-15(11-9-14)20-12-4-5-13-25(20,22)23/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPMPQUFZOFWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxyphenyl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Benzamide Core: This can be achieved by reacting 2-methoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.

Introduction of the 1,1-dioxothiazinan-2-yl Group: This step may involve the reaction of the benzamide intermediate with a thiazinanone derivative under oxidative conditions to introduce the dioxothiazinan group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxothiazinan ring.

Reduction: Reduction reactions could target the carbonyl groups in the benzamide structure.

Substitution: Electrophilic or nucleophilic substitution reactions may occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxyphenyl)benzamide may have various applications in scientific research:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible pharmacological applications, such as anti-inflammatory or antimicrobial agents.

Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Substituents

Key Observations:

- Electron Effects: The 2-methoxyphenyl group in 1 and 2 provides electron-donating character, contrasting with the electron-withdrawing nitro group in 3 and 5.

- Heterocyclic Moieties : The sulfonyl-thiazinan in 1 differs from the dihydrothiazolylidene in 6 and the nitrothiazole in 5 , altering steric and electronic profiles.

- Biological Relevance : 4 (WC-10) targets dopamine D3 receptors, while 5 (Nitazoxanide) is an antiparasitic agent, highlighting how structural variations dictate therapeutic applications .

Key Findings:

- Microwave Synthesis : Compound 2 achieved higher yields (53–86%) under microwave conditions compared to conventional methods .

- Spectral Confirmation : Absence of C=O IR bands in triazole derivatives () contrasts with the strong amide C=O in 1 and 2 .

- Structural Rigidity : X-ray data for 3 and 6 reveal planar aromatic systems and defined bond lengths critical for molecular interactions .

Biological Activity

Overview of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-(2-methoxyphenyl)benzamide

This compound belongs to a class of benzamide derivatives that may exhibit various biological activities. Benzamide derivatives are often studied for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound suggests it may interact with biological targets due to its unique thiazine ring and methoxyphenyl substituent.

Anticancer Activity

Benzamide derivatives have shown promise in cancer research. For instance, compounds with similar structural motifs have been reported to inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) and inhibiting tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

Many benzamide derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the thiazine moiety in this compound may enhance its ability to penetrate bacterial cell walls or disrupt essential cellular processes, making it a candidate for further studies in antibiotic development.

Anti-inflammatory Effects

Research has indicated that some benzamide compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This could be particularly relevant for conditions such as arthritis or inflammatory bowel disease.

Neuroprotective Effects

Certain benzamide derivatives have been investigated for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases like Alzheimer’s or Parkinson’s disease. These effects are often attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:

- Substituents on the benzene ring : Electron-donating or withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets.

- Thiazine ring modifications : Alterations to the thiazine structure can enhance binding affinity to specific enzymes or receptors.

Table: Comparison of Biological Activities of Related Compounds

| Compound Name | Activity Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Anticancer | Induces apoptosis via p53 pathway | [Source 1] |

| Compound B | Antimicrobial | Disrupts bacterial cell wall synthesis | [Source 2] |

| Compound C | Anti-inflammatory | Inhibits TNF-alpha production | [Source 3] |

| Compound D | Neuroprotective | Reduces oxidative stress and modulates neurotransmitters | [Source 4] |

Case Study 1: Anticancer Activity

A study focusing on a series of benzamide derivatives demonstrated that modifications at the para position significantly increased cytotoxicity against breast cancer cells. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent activity.

Case Study 2: Antimicrobial Efficacy

Research on thiazole-containing benzamides revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural features contribute to enhanced membrane permeability and target specificity.

Q & A

Q. What are the key steps and optimal conditions for synthesizing 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-(2-methoxyphenyl)benzamide?

- Methodological Answer : Synthesis typically involves: (i) Condensation of a benzoyl chloride derivative with 2-methoxyaniline to form the benzamide core. (ii) Incorporation of the 1,1-dioxo-thiazinan moiety via nucleophilic substitution or cyclization reactions.

- Critical Conditions : Use of polar aprotic solvents (e.g., DMF, acetic acid) at 80–100°C for 6–12 hours. Catalysts like triethylamine improve yields .

- Purification : Recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- IR Spectroscopy : Identifies sulfone (1150–1300 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 403.12) .

Q. How does pH and temperature affect the stability of this compound?

- Methodological Answer :

- pH Stability : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, with optimal stability at pH 6–7. Hydrolysis of the sulfone or amide group is a key degradation pathway .

- Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures via TGA-DSC analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., MCF-7 for breast cancer) and control for solvent effects (e.g., DMSO ≤ 0.1% v/v) .

- SAR Analysis : Compare structural analogs (e.g., trifluoromethyl vs. methoxy substituents) to isolate activity-contributing groups .

- Dose-Response Validation : Repeat IC50 assays with triplicate measurements to confirm potency (e.g., IC50 = 2.5 µM vs. 5.0 µM discrepancies) .

Q. How can computational modeling predict interactions between this compound and protein kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions: hydrogen bonding with Met793 and hydrophobic contacts with Leu844 .

- MD Simulations : GROMACS-based 100-ns simulations assess binding stability (RMSD < 2.0 Å indicates stable complexes) .

Q. What experimental designs optimize this compound’s selectivity against off-target enzymes?

- Methodological Answer :

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., JAK2, CDK2) using radioactive ATP-binding assays.

- Selectivity Index : Calculate ratios (e.g., IC50 off-target/IC50 target > 10 indicates high selectivity) .

- Proteomics : SILAC-based quantification identifies off-target proteins in treated cells .

Key Research Challenges

- Synthetic Yield Optimization : Scalability is limited by low yields (~40%) in thiazinan cyclization steps .

- Biological Target Identification : Proteome-wide binding studies are needed to map off-target effects .

- Formulation Stability : Poor aqueous solubility (<0.1 mg/mL) necessitates nanoemulsion or prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.